Bmeda
Overview
Description
N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine, commonly referred to as Bmeda, is a chelating agent known for its ability to form stable complexes with various metal ions. This compound is particularly significant in the field of radiopharmaceuticals, where it is used to chelate rhenium-188, a radionuclide used for therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine involves the reaction of diethylenetriamine with 2-chloroethanethiol under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethylenetriamine and 2-chloroethanethiol.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux conditions for several hours.
Product Isolation: The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to mix and heat the reactants.
Continuous Monitoring: Continuous monitoring of reaction conditions to ensure optimal yield and purity.
Automated Purification: Employing automated purification systems to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine undergoes several types of chemical reactions, including:
Chelation: The primary reaction involves the formation of chelates with metal ions such as rhenium-188.
Oxidation: The thiol groups in the compound can undergo oxidation to form disulfides.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts such as rhenium-188 chloride in aqueous solution.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Chelation: Formation of stable metal complexes such as rhenium-188-Bmeda.
Oxidation: Formation of disulfides.
Substitution: Formation of substituted amines.
Scientific Research Applications
N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in radiopharmaceuticals for cancer therapy, particularly in the chelation of rhenium-188 for targeted radiotherapy.
Industry: Applied in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its thiol and amine groups. In the case of rhenium-188, the chelation process stabilizes the radionuclide, allowing it to be used effectively in targeted radiotherapy. The chelated complex can then be directed to specific tissues or tumors, where the radionuclide exerts its therapeutic effects by emitting beta particles that damage cancer cells .
Comparison with Similar Compounds
N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine can be compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with multiple applications in medicine and industry.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent used in radiopharmaceuticals and medical imaging.
Dimercaptosuccinic acid (DMSA): Used in the treatment of heavy metal poisoning.
Uniqueness
The uniqueness of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine lies in its ability to form highly stable complexes with rhenium-188, making it particularly valuable in the field of radiopharmaceuticals. Its dual thiol groups provide strong binding affinity for metal ions, enhancing the stability and efficacy of the resulting complexes .
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2S2/c1-3-11(4-2)5-6-12(7-9-13)8-10-14/h13-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCRCKFOMCLOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CCS)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93798-62-0 | |
Record name | BMEDA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93798-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-mercaptoethyl)-N',N'-diethylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093798620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-BIS(2-MERCAPTOETHYL)-N',N'-DIETHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J7PW297VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.